An In-depth Technical Guide to N6-cyclopentyladenosine: Properties, Mechanism, and Application
An In-depth Technical Guide to N6-cyclopentyladenosine: Properties, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of N6-cyclopentyladenosine (CPA), a cornerstone research tool for investigating the adenosine A1 receptor (A1R). While the query specified N6-cyclopentyl-2'-deoxyadenosine, the vast majority of published research, pharmacological data, and commercially available reagents pertain to N6-cyclopentyladenosine (CPA), which contains a ribose moiety. Given their structural similarity and shared primary target, this guide will focus on the extensively characterized CPA to provide researchers, scientists, and drug development professionals with a robust and actionable resource. We will delve into its core chemical properties, pharmacological profile, downstream signaling mechanisms, and detailed protocols for its practical application in a laboratory setting.
Introduction: Understanding N6-cyclopentyladenosine (CPA)
N6-cyclopentyladenosine is a synthetic derivative of the endogenous nucleoside adenosine. It is distinguished by the presence of a cyclopentyl group at the N6 position of the adenine base. This modification confers remarkable potency and selectivity for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) integral to cardiovascular, neurological, and metabolic regulation.[1][2] CPA's ability to selectively activate the A1R with sub-nanomolar affinity has established it as an indispensable pharmacological tool for elucidating A1R-mediated physiological and pathological processes.[2]
Physicochemical & Pharmacological Profile
The utility of a research compound begins with a thorough understanding of its fundamental properties. These characteristics dictate how it should be stored, handled, and prepared for experimental use.
Core Chemical Properties
The key identifiers and physical properties of CPA are summarized below. Proper storage is critical for maintaining its integrity; the compound should be stored desiccated at -20°C for long-term stability.[2][3]
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [1][4] |
| Synonyms | CPA, N-Cyclopentyladenosine | [2][5] |
| CAS Number | 41552-82-3 | [2][3] |
| Molecular Formula | C15H21N5O4 | [2][4] |
| Molecular Weight | 335.36 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 185 - 189 °C | [6][7] |
| Storage | Store at -20°C (long-term); Desiccate at +4°C (short-term) | [2][3] |
Solubility Profile
CPA exhibits variable solubility depending on the solvent system. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. It is crucial to use anhydrous DMSO, as moisture can significantly reduce solubility.[5][8] Aqueous solutions can be prepared, but often require pH adjustment or sonication.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 12.5 mg/mL (~37 mM) | Use of fresh, anhydrous DMSO is recommended; sonication may be required.[2][5][8] |
| 1 M HCl | 100 mg/mL (~298 mM) | Requires sonication to fully dissolve.[5] |
| Water | ~2.5 mg/mL (~7.45 mM) | Requires ultrasonication and warming to 60°C.[5] |
| Ethanol | Soluble with warming | [2] |
From a practical standpoint, preparing a 10-20 mM stock solution in high-quality, anhydrous DMSO provides a versatile starting point for serial dilutions into aqueous assay buffers for cell-based experiments. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Pharmacological Selectivity
CPA's value is rooted in its high selectivity for the A1 adenosine receptor over other subtypes (A2A, A2B, A3). The table below presents the binding affinities (Ki values), where a lower value indicates higher affinity.
| Receptor Subtype (Human) | Ki (nM) |
| A1 | 2.3 |
| A2A | 790 |
| A3 | 43 |
Data sourced from MedChemExpress, Selleck Chemicals, and Tocris Bioscience.[3][5][8]
This ~340-fold selectivity for A1 over A2A and ~19-fold selectivity over A3 allows researchers to confidently attribute observed effects to the activation of the A1 receptor, especially when used at concentrations around its A1 Ki.
Mechanism of Action & Signaling Pathways
As a selective agonist, CPA binds to and activates the A1 receptor. The A1R is canonically coupled to inhibitory G proteins of the Gi/Go family.[9][10] This coupling initiates a cascade of downstream signaling events that ultimately mediate the physiological effects of CPA.
The primary signaling pathways activated by CPA via the A1 receptor are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates from the Gβγ dimer upon receptor activation and directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and subsequently decreasing the activity of cAMP-dependent protein kinase A (PKA).[10][11]
-
Activation of Potassium Channels: The freed Gβγ subunit can directly bind to and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and reduced neuronal excitability.[10]
-
Inhibition of Calcium Channels: A1R activation can inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[12]
-
Activation of Phospholipase C (PLC): In some cellular contexts, A1R can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9][10][12]
-
MAPK/ERK Pathway Activation: A1R stimulation has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cell growth and proliferation.[9][13]
Caption: Canonical A1R signaling pathway activated by CPA.
Experimental Methodologies
To harness the capabilities of CPA in research, validated and reproducible protocols are essential. Here, we outline two fundamental experimental workflows.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A1 receptor using cell membranes expressing the receptor and a radiolabeled A1R-selective ligand.
-
Objective: To quantify the interaction of a test compound with the A1 receptor.
-
Principle: The test compound competes with a radiolabeled ligand of known affinity for binding to the A1R. The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).
-
Materials:
-
Cell membranes (e.g., from CHO or HEK293 cells) stably expressing human A1R.
-
Radioligand: e.g., [3H]DPCPX (antagonist) or [3H]CCPA (agonist).[14]
-
Test Compound (unlabeled).
-
Non-specific binding control: A high concentration of an unlabeled A1R ligand (e.g., 10 µM CPA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[15]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine).[16][17]
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation fluid.
-
-
Step-by-Step Procedure:
-
Preparation: Thaw A1R-containing cell membranes on ice. Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition (Total Binding, Non-Specific Binding, and various concentrations of Test Compound).
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled CPA.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [3H]DPCPX at a final concentration near its Kd, ~1 nM) to all wells.[15]
-
Add Membranes: Add 150 µL of the membrane preparation (typically 5-20 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[16][17]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[16][18]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[16][17]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
-
Workflow: Functional Adenylyl Cyclase Inhibition Assay
This workflow assesses the functional consequence of A1R activation by measuring the inhibition of cAMP production.
-
Objective: To measure the dose-dependent inhibition of adenylyl cyclase activity by CPA.
-
Principle: In cells expressing A1R, adenylyl cyclase is first stimulated with forskolin (a direct activator of most AC isoforms). The ability of CPA to inhibit this forskolin-stimulated cAMP production is then quantified.
-
Methodologies: Several methods exist for quantifying cAMP, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence-based assays.[19][20][21] Modern commercial kits (e.g., HTRF, LANCE) offer high-throughput, non-radioactive options.
Caption: Workflow for an adenylyl cyclase inhibition assay.
-
Causality Behind Choices:
-
PDE Inhibitor: A phosphodiesterase inhibitor like IBMX is included to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window and increasing assay sensitivity.
-
Forskolin: Forskolin directly stimulates adenylyl cyclase, creating an elevated baseline of cAMP production. This is necessary to observe and quantify the inhibitory effect of the Gi-coupled A1R. Without this stimulation, basal cAMP levels might be too low to detect a further reduction.
-
Safety, Handling, and Storage
As a bioactive compound, CPA requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.[6][22]
-
Handling: Avoid formation of dust and aerosols.[22] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[22]
-
Storage:
Conclusion
N6-cyclopentyladenosine (CPA) is a potent and highly selective A1 adenosine receptor agonist that has proven invaluable for pharmacological research. Its well-defined chemical properties, predictable mechanism of action through Gi/o-coupled pathways, and established experimental utility make it a gold-standard tool. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize CPA to investigate the multifaceted roles of the A1 receptor in health and disease.
References
-
A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
-
An enzymatic fluorometric assay for adenylate cyclase activity. (1995). PubMed. Retrieved March 31, 2026, from [Link]
-
Detection of Adenylyl Cyclase Activity Using a Fluorescent ATP Substrate and Capillary Electrophoresis. (2006). ACS Publications. Retrieved March 31, 2026, from [Link]
-
A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. (2022). MDPI. Retrieved March 31, 2026, from [Link]
-
Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A 1 Adenosine Receptor. (2005). AHA Journals. Retrieved March 31, 2026, from [Link]
-
Adenosine A1 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]
-
2-Chloro-N6 -cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. (1988). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved March 31, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 31, 2026, from [Link]
-
Kinetic Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved March 31, 2026, from [Link]
-
The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. (2020). MDPI. Retrieved March 31, 2026, from [Link]
-
Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. (2007). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved March 31, 2026, from [Link]
-
Methods for the Measurement of Adenylyl Cyclase Activity. (n.d.). Taylor & Francis Group. Retrieved March 31, 2026, from [Link]
-
N6-Cyclopentyladenosine. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]
-
Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors. (1998). PubMed. Retrieved March 31, 2026, from [Link]
-
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. (2018). ResearchGate. Retrieved March 31, 2026, from [Link]
-
N6-Cyclopentyladenosine - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]
-
2-Chloro-N6 3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radio Iigand for A 1 adenosine receptors. (1989). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved March 31, 2026, from [Link]
-
Effects of N6-cyclopentyl adenosine and 8-cyclopentyl-l,3-dipropylxanthine on N-methyl-d-aspartate induced seizures in mice - PMC. (1992). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
Sources
- 1. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. N6-Cyclopentyladenosine | C15H21N5O4 | CID 657378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 13. ahajournals.org [ahajournals.org]
- 14. d-nb.info [d-nb.info]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Kinetic Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
